molecular formula C14H20N2O B13531243 1-(Chroman-3-ylmethyl)piperazine

1-(Chroman-3-ylmethyl)piperazine

Cat. No.: B13531243
M. Wt: 232.32 g/mol
InChI Key: QTTCRQMIMDNRJE-UHFFFAOYSA-N
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Description

1-(Chroman-3-ylmethyl)piperazine is a chemical compound that features a piperazine ring attached to a chroman moiety via a methylene bridge

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(Chroman-3-ylmethyl)piperazine can be synthesized through various methods. One common approach involves the reaction of chroman-3-carboxaldehyde with piperazine in the presence of a reducing agent. The reaction typically proceeds under mild conditions, with the aldehyde group being reduced to a methylene bridge, linking the chroman and piperazine moieties.

Industrial Production Methods

For industrial-scale production, the synthesis of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors, which allow for better control over reaction parameters and scalability.

Chemical Reactions Analysis

Types of Reactions

1-(Chroman-3-ylmethyl)piperazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can further modify the piperazine ring.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the piperazine nitrogen atoms can be functionalized with different substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides or acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can introduce various functional groups onto the piperazine ring.

Scientific Research Applications

1-(Chroman-3-ylmethyl)piperazine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It may be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-(Chroman-3-ylmethyl)piperazine involves its interaction with specific molecular targets. The piperazine ring can act as a hydrogen bond donor or acceptor, facilitating interactions with biological macromolecules. This can lead to modulation of various biochemical pathways, depending on the specific functional groups attached to the piperazine ring.

Comparison with Similar Compounds

Similar Compounds

    1-(2,3-Dichlorophenyl)piperazine: Known for its use in medicinal chemistry.

    1-(3-Methyl-1-phenyl-1H-pyrazol-5-yl)piperazine: Used as an intermediate in drug synthesis.

    1-(2,3-Dichlorophenyl)piperazine: Another compound with significant biological activity.

Uniqueness

1-(Chroman-3-ylmethyl)piperazine is unique due to the presence of the chroman moiety, which imparts distinct physicochemical properties and potential biological activities. This structural feature differentiates it from other piperazine derivatives and may contribute to its specific applications in research and industry.

Properties

Molecular Formula

C14H20N2O

Molecular Weight

232.32 g/mol

IUPAC Name

1-(3,4-dihydro-2H-chromen-3-ylmethyl)piperazine

InChI

InChI=1S/C14H20N2O/c1-2-4-14-13(3-1)9-12(11-17-14)10-16-7-5-15-6-8-16/h1-4,12,15H,5-11H2

InChI Key

QTTCRQMIMDNRJE-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1)CC2CC3=CC=CC=C3OC2

Origin of Product

United States

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